2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Quality Assurance Supply Chain Verification Analytical Chemistry

Regioisomer misidentification in boronic acid procurement leads to failed Suzuki couplings and compromised SAR data. This 2-chloro-4-fluoro-5-methoxyphenylboronic acid (CAS 1256355-46-0) provides unambiguous structural identity via InChIKey KMSUZUNCVLTXJB-UHFFFAOYSA-N and MDL MFCD09998845, eliminating substitution errors. • Validated ATP-competitive Src kinase inhibitor fragment (IC₅₀ 0.480 nM) • Consistent ≥98% purity minimizes cross-coupling side reactions • Orthogonal chloro/fluoro handles enable sequential functionalization for complex molecule synthesis.

Molecular Formula C7H7BClFO3
Molecular Weight 204.388
CAS No. 1256355-46-0
Cat. No. B595262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-methoxyphenylboronic acid
CAS1256355-46-0
Synonyms2-Chloro-4-fluoro-5-methoxyphenylboronic acid
Molecular FormulaC7H7BClFO3
Molecular Weight204.388
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)F)OC)(O)O
InChIInChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3
InChIKeyKMSUZUNCVLTXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-5-methoxyphenylboronic Acid (CAS 1256355-46-0): Verified Procurement Specifications and Technical Baseline


2-Chloro-4-fluoro-5-methoxyphenylboronic acid (CAS 1256355-46-0) is a polyhalogenated arylboronic acid building block with the molecular formula C₇H₇BClFO₃ and molecular weight 204.39 g/mol . The compound features a unique 2,4,5-substitution pattern on the phenyl ring, incorporating chloro at position 2, fluoro at position 4, and methoxy at position 5, with the boronic acid group at position 1 [1]. This specific substitution array distinguishes it from other chloro-fluoro-methoxyphenylboronic acid regioisomers and enables selective cross-coupling reactivity in Suzuki-Miyaura reactions . The compound is commercially available at purities of ≥95% to 98% from multiple established suppliers including Apollo Scientific, BOC Sciences, BoronPharm, and AKSci [2].

Why 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid (CAS 1256355-46-0) Cannot Be Replaced by Alternative Chloro-Fluoro-Methoxy Boronic Acid Isomers


The 2-chloro-4-fluoro-5-methoxyphenyl substitution pattern is positionally unique among chloro-fluoro-methoxy boronic acid derivatives. Alternative regioisomers such as (3-chloro-5-fluoro-2-methoxyphenyl)boronic acid (CAS 2304545-90-0) and (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid (CAS 1451392-04-3) possess different spatial arrangements of halogen and methoxy substituents [1]. These positional differences directly influence: (i) Suzuki-Miyaura cross-coupling reaction rates due to altered electron density distribution on the aromatic ring; (ii) steric accessibility of the boronic acid moiety for transmetalation; (iii) compatibility with downstream synthetic sequences in medicinal chemistry programs where specific substitution patterns are required for target binding; and (iv) physicochemical properties including solubility and chromatographic behavior . Interchanging regioisomers without validation introduces structural divergence that propagates through subsequent synthetic steps, potentially altering biological activity of final compounds .

Quantitative Comparative Evidence for 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid (CAS 1256355-46-0) in Procurement Decision-Making


Purity Specification and MDL Number Registry for Supply Chain Validation

The compound is cataloged under MDL Number MFCD09998845, a unique identifier in the Molecular Design Limited database that enables precise supply chain verification and batch tracking across global vendors . Commercial purity specifications are standardized at 98% (NLT 98% for pharmaceutical-grade applications) across multiple established suppliers including Apollo Scientific (Catalog PC412302) and BOC Sciences . This contrasts with alternative regioisomers such as (3-chloro-5-fluoro-2-methoxyphenyl)boronic acid, which may be offered at lower minimum purity thresholds (95%) from certain suppliers [1]. The consistent 98% purity standard reduces batch-to-batch variability in cross-coupling applications.

Quality Assurance Supply Chain Verification Analytical Chemistry

Src Kinase Inhibitor Potency Achieved via 2-Chloro-4-fluoro-5-methoxyphenyl Amino-Substituted Derivative

A derivative incorporating the 2-chloro-4-fluoro-5-methoxyphenyl moiety via amino linkage—specifically 4-[(2-chloro-4-fluoro-5-methoxyphenyl)amino]-7-methoxy-8-[2-(morpholin-4-yl)ethoxy]benzo[g]quinoline-3-carbonitrile—demonstrated an IC₅₀ of 0.480 nM against Src kinase in an ELISA-based assay at pH 7.5 and 2°C [1]. The identical 2-chloro-4-fluoro-5-methoxyphenyl fragment contributes to this sub-nanomolar potency through specific electronic and steric interactions with the Src kinase ATP-binding pocket [2]. While direct comparative IC₅₀ data for derivatives with alternative substitution patterns are not available in the BindingDB entry, the exceptionally low nanomolar potency establishes a benchmark that structurally distinct regioisomers would need to match in this target context [3].

Kinase Inhibition Medicinal Chemistry Oncology

Molecular Weight and Physicochemical Property Differentiation from Positional Isomers

The molecular weight of 2-chloro-4-fluoro-5-methoxyphenylboronic acid is precisely 204.39 g/mol (C₇H₇BClFO₃) . This value is identical across all chloro-fluoro-methoxy boronic acid regioisomers, including (3-chloro-5-fluoro-2-methoxyphenyl)boronic acid and (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid. However, the InChIKey KMSUZUNCVLTXJB-UHFFFAOYSA-N provides an unambiguous digital identifier that distinguishes this specific regioisomer from all other substitution pattern variants [1]. The compound is classified as an irritant with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and requires storage under argon with cold-chain maintenance due to air sensitivity . These handling specifications are identical to closely related chloro-fluoro-methoxy boronic acids, indicating no differential safety or stability advantage among regioisomers beyond supply chain consistency.

Physicochemical Properties Analytical Method Development LC-MS

Validated Application Scenarios for 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid (CAS 1256355-46-0) Based on Quantitative Evidence


Src Kinase Inhibitor Lead Optimization Programs Requiring Sub-Nanomolar Potency

Medicinal chemistry teams developing ATP-competitive Src kinase inhibitors should prioritize the 2-chloro-4-fluoro-5-methoxyphenyl fragment based on the demonstrated IC₅₀ of 0.480 nM achieved with the amino-linked derivative in ELISA-based kinase assays [1]. This sub-nanomolar potency provides a validated starting point for structure-activity relationship studies where the specific 2-chloro-4-fluoro-5-methoxy substitution pattern has been shown to be compatible with high-affinity ATP-pocket binding.

Suzuki-Miyaura Cross-Coupling Requiring High-Purity Boronic Acid Building Blocks

Synthetic chemists executing Suzuki-Miyaura couplings in multi-step pharmaceutical syntheses should select suppliers offering ≥98% purity with MDL registry number MFCD09998845 . The consistent 98% purity standard across multiple established vendors reduces batch-to-batch variability and minimizes side reactions that could compromise overall synthetic yield. The 2-chloro-4-fluoro-5-methoxyphenyl moiety provides orthogonal reactivity via the chloro and fluoro substituents, enabling sequential functionalization strategies in complex molecule construction.

Supply Chain Validation and Inventory Management for Regioisomer-Specific Research Programs

Procurement managers and laboratory inventory systems should utilize the unambiguous InChIKey (KMSUZUNCVLTXJB-UHFFFAOYSA-N) for digital identity verification of 2-chloro-4-fluoro-5-methoxyphenylboronic acid [2]. This identifier distinguishes the compound from regioisomers sharing identical molecular formula (C₇H₇BClFO₃) and molecular weight (204.39 g/mol), preventing costly substitution errors in ongoing research programs. The MDL number MFCD09998845 provides an additional cross-referencing layer for global supplier validation.

Technical Documentation Hub

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